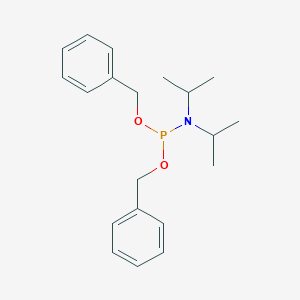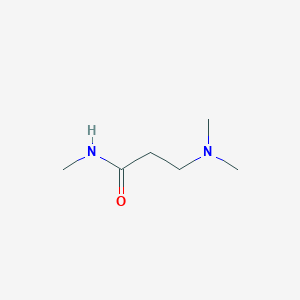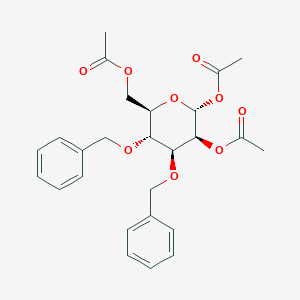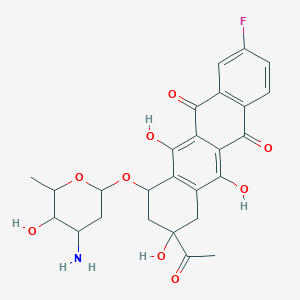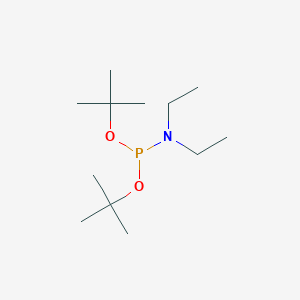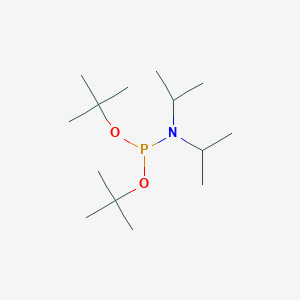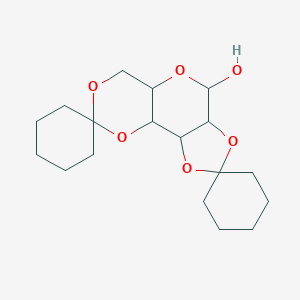
1,2-Bis(methylsulfonylsulfanyl)ethane
Overview
Description
1,2-Bis(methylsulfonylsulfanyl)ethane, also known as 2-bis(methylsulfonyl)ethane or bis(methylsulfonyl)ethane, is an organosulfur compound that has been studied for its potential applications in organic synthesis and for its scientific research applications. Bis(methylsulfonyl)ethane is a colorless, odorless, and thermally stable compound with a molecular formula of C2H6S4O4. It is a symmetrical molecule composed of two methylsulfonyl groups and two ethyl groups connected by a central sulfur atom. Bis(methylsulfonyl)ethane has been studied for its unique reactivity and its ability to act as a source of sulfur in organic synthesis. It is also used as a reagent in the synthesis of various compounds and as a catalyst for certain reactions.
Scientific Research Applications
Antigonad Properties for Treating Disorders : Varga et al. (1996) explored the potential of 1,2-bis(methylsulfonyloxy)ethane as a drug for treating androgen-dependent disorders, potentially benefiting conditions like prostate cancer and hypersexuality in mentally ill men (Varga et al., 1996).
Conformation and Packing Structure in p-Sulfonatocalix[5]arene : A study by Guo et al. (2006) revealed that 1,2-bis(pyridinium)ethane compounds induce unique conformations and packing structures in p-sulfonatocalix[5]arene, offering insights into its properties (Guo et al., 2006).
Synthesis of 1-Aryl-4-(phenylsulfonyl)butan-1-ones : Xie et al. (2013) developed a method for synthesizing 1-aryl-4-(phenylsulfonyl)butan-1-ones using 1,2-bis(phenylsulfonyl)ethane, demonstrating its usefulness as a sulfone resource (Xie et al., 2013).
Transition Metal Complexes : A 1972 study by Musgrave and Kent indicated that the meso and racemic forms of 1,2-bis(phenylsulfinyl) ethane show comparable properties to their racemic forms (Musgrave & Kent, 1972).
Formation of Pseudorotaxanes with Crown Ethers and Cryptands : Lee et al. (2010) discovered that 1,2-Bis[N-(N′-alkylimidazolium)]ethane salts form pseudorotaxanes with crown ethers and cryptands, suggesting new complexing possibilities (Lee et al., 2010).
Enantiomerically Pure C(2)-Symmetric Bis-Sulfoxides Synthesis : Khiar et al. (2002) achieved dynamic kinetic resolution of sulfinyl chlorides, synthesizing enantiomerically pure C(2)-symmetric bis-sulfoxides with improved enantioselectivity (Khiar et al., 2002).
Mechanism of Action
Target of Action
1,2-Bis(methylsulfonylsulfanyl)ethane is a bifunctional thiol-reactive crosslinker with a 4-atom spacer arm . It is used in the study of proteins and other biomolecules. The primary targets of this compound are proteins or other biomolecules that contain thiol groups .
Mode of Action
The compound interacts with its targets through a process known as crosslinking. Crosslinking is a chemical reaction that links two molecules together by a covalent bond. In the case of this compound, it forms covalent bonds with the thiol groups of its target molecules . This interaction can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific target molecules it interacts with. The downstream effects of these interactions can vary widely and are dependent on the specific context of the biochemical pathway .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific target molecules it interacts with. By crosslinking these target molecules, it can induce changes in their structure and function. This can potentially lead to a wide range of effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as temperature, pH, and the presence of other chemicals. For example, the reactivity of this compound with thiol groups can be affected by the pH of the environment .
properties
IUPAC Name |
1,2-bis(methylsulfonylsulfanyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S4/c1-11(5,6)9-3-4-10-12(2,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLRPXXCQSUDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55-95-8 | |
| Record name | 1,2-bis(methylsulfonylsulfanyl)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






